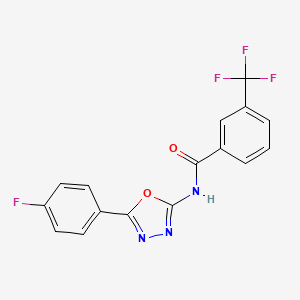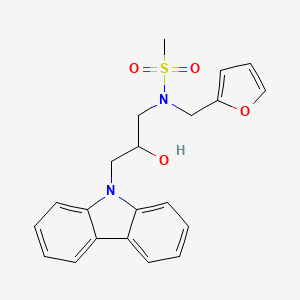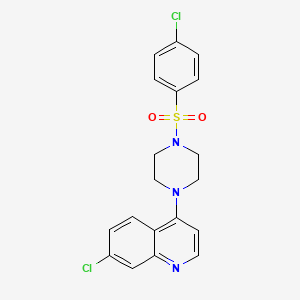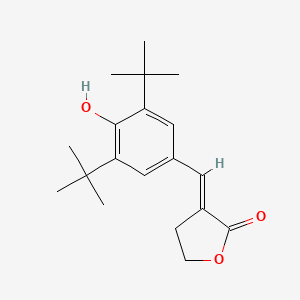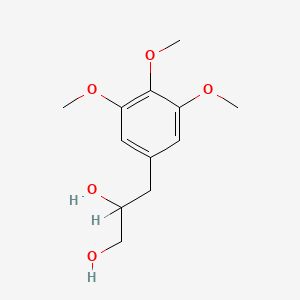
KNK423
説明
Heat shock protein (Hsp) inhibitor II is the active form of Hsp inhibitor I and a benzylidene lactam compound that prevents the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40. Hsp inhibitor II decreases Hsp72 synthesis in vivo and reduces thermotolerance of tumors in SCC VII tumor-containing mice. At 100 µM, it inhibits the development of thermotolerance in COLO 320 DM cells. Inhibition of Hsp70 with Hsp inhibitor II in combination with amphotericin B (AmB; ) increases susceptibility of AmB-susceptible (MICs = 0.058 versus 0.27 µg/ml for combined and AmB alone, respectively) and AmB-resistant (MICs = 21.33 versus >32 µg/ml for combined and AmB alone, respectively) strains of A. fumigatus.
Heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice
KNK423 is a heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice.
科学的研究の応用
ヒートショックタンパク質合成の阻害
KNK423は、インビトロでヒートショックタンパク質の合成を特異的に阻害することが判明している . ヒートショックタンパク質(HSP)は、ストレス条件への曝露に応答して細胞によって産生されるタンパク質のグループである。 HSPは、新しいタンパク質を安定化させ、損傷したタンパク質を再折り畳むことで、細胞がストレス条件を生き延びるのに重要な役割を果たす .
腫瘍における熱耐性の誘導
This compoundは、インビボで移植可能な腫瘍における熱耐性の誘導に対する効果について研究されている . 熱耐性とは、熱前処理後に高温で細胞が生存率を高めることである。 熱耐性の誘導を阻害する物質は、分割照射熱療法の効果を高めるのに役立つ可能性がある .
抗がん治療標的
This compoundが阻害するヒートショックタンパク質(HSP)は、悪性進行に重要な役割を果たし、魅力的な抗がん治療標的として注目されている . HSPに基づく抗がん剤開発に向けた多大な努力にもかかわらず、これまでFDAの承認基準をクリアしたHSP阻害剤は存在しない .
がんにおける二重機能効果
This compoundによって阻害されるHSPは、がんにおいて二重機能効果を持つ。 HSPは、増殖と転移に同時に反対方向に影響を与える可能性がある . これは、HSPを治療標的としてより慎重に評価し、がん介入のための非常に特異的なHSP阻害剤を開発する必要性を示唆している .
HSP阻害剤の開発
腫瘍形成におけるHSPの重要な役割を考えると、過去数十年間に、パンHSP阻害剤(例:this compound)やHSPファミリー特異的阻害剤など、複数のHSP阻害剤が開発されてきた .
作用機序
Target of Action
KNK423, also known as (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one, primarily targets Heat Shock Proteins (HSPs) . HSPs are a family of proteins that are produced by cells in response to stressful conditions. They play a crucial role in helping proteins fold properly, stabilizing proteins against heat stress, and aiding in protein degradation .
Mode of Action
This compound specifically inhibits the synthesis of HSPs . By blocking the production of these proteins, this compound disrupts the normal response to heat shock and other stressors, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of HSP synthesis by this compound affects multiple biochemical pathways. HSPs are involved in many cellular processes, including protein folding, protein degradation, and the response to stress. By inhibiting HSP synthesis, this compound can disrupt these processes and affect the overall functioning of the cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after injection . .
Result of Action
The inhibition of HSP synthesis by this compound has several effects at the molecular and cellular levels. It can inhibit the acquisition of thermotolerance in cells, which is the ability of cells to survive at higher temperatures . This can enhance the antitumor effects of heat treatment in a synergistic manner .
特性
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPHWXYOJXQMV-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



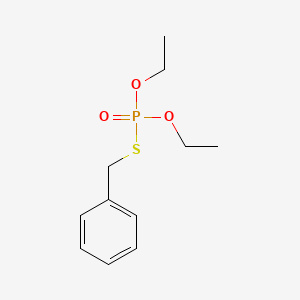

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

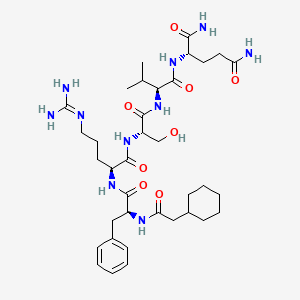
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

